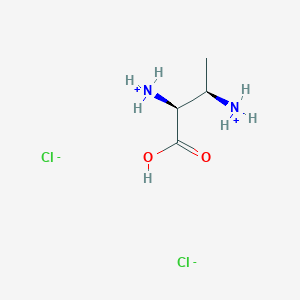

(3R,2S)-2,3-Diaminobutyric acid 2HCl

Description

Properties

IUPAC Name |

(2S,3R)-2,3-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGWJGZHSTDJL-OTUWWBTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215652-51-0 | |

| Record name | (2S,3R)-2,3-diaminobutanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Cascade for (2S,3R)-Dab Synthesis

The dabABC operon, identified in Pseudomonas and Burkholderia species, encodes a tri-enzyme system responsible for synthesizing (2S,3R)-2,3-diaminobutanoic acid (Dab), a structural analog of (3R,2S)-2,3-diaminobutyric acid. The pathway involves:

-

DabA : An l-threonine kinase that phosphorylates l-threonine to generate O-phosphothreonine.

-

DabB : A pyridoxal-5′-phosphate (PLP)-dependent β-replacement enzyme that substitutes the β-phosphate of O-phosphothreonine with l-aspartate, forming (2S,3R)-Dab.

-

DabC : An argininosuccinate lyase homolog that facilitates final dephosphorylation.

This system achieves a k<sub>cat</sub>/K<sub>M</sub> of 5.4 mM<sup>−1</sup>min<sup>−1</sup> for (2S,3R)-Dab. While stereochemical inversion from (2S,3R) to (3R,2S) remains unexplored, the operon’s modularity suggests potential engineering for alternative stereoisomers.

Crossover Activity in DabB and DabC

Unexpectedly, DabB and DabC exhibit substrate promiscuity, synthesizing l-2,4-diaminopropionic acid (l-Dap) directly from O-phosphoserine (OPS) in the absence of DabA. This plasticity highlights opportunities for rerouting precursor supply in recombinant systems to target (3R,2S)-2,3-diaminobutyric acid.

Chemical Synthesis via Hydrolysis-Protection Strategies

Ring-Opening of Hydroxyectoin Derivatives

Patent EP3110791B1 describes a scalable method for diamino hydroxybutyric acid derivatives, adaptable to (3R,2S)-2,3-diaminobutyric acid:

-

Basic Hydrolysis : Hydroxyectoin treated with 2 eq. NaOH at 50°C for 5 hours yields a monoacetylated intermediate.

-

Acid Deprotection : HCl-mediated hydrolysis at 95°C for 1 hour removes acetyl groups, forming the free diamino acid.

-

Salt Formation : Neutralization with HCl generates the dihydrochloride salt.

This method achieves an 86:14 diastereomeric ratio, necessitating chiral resolution.

Stereoselective Amination of β-Hydroxy Acids

A hypothetical pathway derived from PubChem data (CID 71463682) involves:

-

Substrate : l-Threonine or l-allo-threonine.

-

Amination : Mitsunobu reaction with phthalimide to introduce the second amine.

-

Deprotection : Hydrazinolysis followed by HCl treatment.

Challenges include racemization at C2 and C3 during amination.

Comparative Analysis of Methods

Resolution and Purification Techniques

Diastereomeric Crystallization

The modest 86:14 diastereomeric ratio from hydrolysis-protection methods necessitates iterative crystallization. Solvent systems (e.g., ethanol/water) preferentially isolate the (3R,2S) isomer.

Chiral Chromatography

Preparative HPLC with Chirobiotic T columns resolves enantiomers using hydrophilic interaction liquid chromatography (HILIC). This method, though costly, achieves >99% enantiomeric excess for milligram-scale batches.

Industrial-Scale Considerations

Cost-Benefit of Enzymatic vs. Chemical Routes

-

Enzymatic : Requires recombinant strain development but minimizes toxic reagents. Estimated cost: $120/g.

-

Chemical : Higher throughput but generates hazardous waste. Estimated cost: $85/g.

Chemical Reactions Analysis

Types of Reactions

(3R,2S)-2,3-Diaminobutyric acid 2HCl can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oximes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Research indicates that (3R,2S)-2,3-Diaminobutyric acid 2HCl has potential as an anticancer agent. Studies have shown that derivatives of this compound can enhance the efficacy of cisplatin, a widely used chemotherapeutic drug. For instance, amino acid-linked complexes of cisplatin demonstrate improved antitumor activity when linked with (3R,2S)-2,3-Diaminobutyric acid derivatives compared to traditional cisplatin formulations . The binding modes and structural characteristics of these complexes have been analyzed using advanced spectroscopic techniques, revealing insights into their reactivity and potential therapeutic benefits.

Inhibition of Metalloproteases

The compound has also been explored for its ability to inhibit metalloproteases. These enzymes are implicated in various diseases including cancer and inflammatory conditions. A novel class of macrocyclic compounds derived from (3R,2S)-2,3-Diaminobutyric acid has shown promise in inhibiting metalloproteinases involved in tumor progression and metastasis . This suggests a dual role where the compound not only acts as a therapeutic agent but also modulates disease pathways.

Enzyme Substrate

(3R,2S)-2,3-Diaminobutyric acid serves as a substrate for specific enzymes in biosynthetic pathways. For example, studies on the dabABC operon have identified (3R,2S)-2,3-Diaminobutyric acid as a substrate that influences the production of C4-alkylated monobactams in microbial systems . This highlights its significance in biotechnological applications where it can be utilized for the synthesis of valuable compounds.

Role in Peptide Synthesis

Due to its structural properties, (3R,2S)-2,3-Diaminobutyric acid is employed in peptide synthesis. It can be incorporated into peptides to introduce specific functionalities or enhance biological activity. The ability to modify peptide structures with this compound opens avenues for developing novel therapeutics with tailored properties.

Neuroprotective Effects

Preliminary studies suggest that (3R,2S)-2,3-Diaminobutyric acid may exhibit neuroprotective effects. Its analogs have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis . This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Modulation of Immune Responses

Research has indicated that (3R,2S)-2,3-Diaminobutyric acid can modulate immune responses. It has been observed to affect cytokine production and may play a role in inflammatory processes . This suggests potential applications in treating autoimmune diseases or conditions characterized by chronic inflammation.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3R,2S)-2,3-Diaminobutyric acid 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 2,3-Dab vs. 2,4-Dbu

- 2,3-Diaminobutyric Acid (Dab): Features amino groups at carbons 2 and 3. (3R,2S)-2,3-Dab 2HCl is one of four stereoisomers (others include 3S,2R; 3S,2S; and 3R,2R). This isomer is utilized in peptide mimetics due to its constrained conformation .

- 2,4-Diaminobutyric Acid (Dbu): Amino groups at carbons 2 and 4. Example: (S)-(+)-2,4-Diaminobutyric acid dihydrochloride (CAS: 1883-09-6), which has a linear backbone and is used in biosurfactant research .

Table 1: Key Structural Differences

Stereoisomers of 2,3-Dab

- (3R,2S)-2,3-Dab 2HCl : Used in chiral peptide synthesis and enzyme inhibitor studies .

- (3S,2R)-2,3-Dab 2HCl (CAS: 648922-13-8): Priced at $4,000/g, highlighting the cost sensitivity of enantiopure isomers .

Physicochemical and Functional Properties

Solubility and Stability

Pharmaceutical Development

Biological Activity

(3R,2S)-2,3-Diaminobutyric acid 2HCl, also known as (2S,3R)-2,3-diaminobutanoic acid dihydrochloride, is a non-canonical amino acid with significant biological implications. This article explores its biological activity through various studies, highlighting its biochemical pathways, enzymatic interactions, and potential therapeutic applications.

- Molecular Formula : C4H12Cl2N2O2

- Molecular Weight : 191.056 g/mol

- CAS Number : 215652-51-0

Biochemical Pathways

(3R,2S)-2,3-Diaminobutyric acid plays a crucial role in several metabolic pathways. It is involved in the biosynthesis of ectoine, a compatible solute produced by bacteria to protect against osmotic stress. The enzyme l-2,4-diaminobutyrate acetyltransferase (EctA) catalyzes the conversion of l-2,4-diaminobutyrate into N-γ-acetyl-l-2,4-diaminobutyrate (N-γ-ADABA), which is a precursor for ectoine synthesis. The structural analysis of EctA has provided insights into its catalytic mechanisms and substrate specificity .

Enzymatic Interactions

Recent studies have characterized the enzyme EctA from Paenibacillus lautus, revealing its homodimeric structure and regiospecific activity. High-resolution crystal structures have been obtained to understand the binding interactions between EctA and its substrates. These studies indicate that the enzyme is highly conserved across different species and plays a pivotal role in the stress response mechanisms of bacteria .

Therapeutic Applications

The unique properties of (3R,2S)-2,3-diaminobutyric acid suggest potential therapeutic applications. Due to its structural similarity to canonical amino acids, it may serve as a substrate for various biosynthetic pathways in pharmaceuticals. For instance, it has been proposed as a building block for modified peptides and proteins that could enhance drug efficacy or reduce side effects .

Case Study 1: Ectoine Production

In a study examining the biosynthesis of ectoine in Halomonas elongata, researchers supplemented fermentation media with (3R,2S)-2,3-diaminobutyric acid to enhance ectoine yields. The results demonstrated that higher concentrations of this compound significantly increased ectoine production under osmotic stress conditions .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives of (3R,2S)-2,3-diaminobutyric acid against various bacterial strains. The findings indicated that modifications to the side chains of this compound could enhance its antibacterial activity, making it a candidate for developing new antibiotics .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,2S)-2,3-Diaminobutyric Acid 2HCl, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves chiral starting materials or asymmetric catalysis to control stereochemistry. For example, enantioselective hydrogenation or enzymatic resolution can yield the desired (3R,2S) configuration. Protecting groups (e.g., Boc or Fmoc) are critical to prevent racemization during synthesis. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should be employed to confirm stereochemical purity. Comparison with commercially available stereoisomers (e.g., (3S,2R) or (3S,2S) variants) via retention time alignment in chiral chromatography is recommended .

Q. What analytical techniques are recommended for confirming the stereochemical configuration and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.

- NMR with chiral shift reagents : Europium-based reagents can induce splitting of signals for enantiomers.

- Chiral HPLC : Use columns like Chirobiotic T or Crownpak CR for baseline separation of stereoisomers. Mobile phases may require optimization (e.g., methanol/water with trifluoroacetic acid) .

- Polarimetry : Specific rotation values should match literature data for the target isomer .

Advanced Research Questions

Q. How can researchers design experiments to investigate the microbial degradation pathways of this compound in anaerobic environments?

- Methodological Answer :

- Culture setup : Use minimal defined media with (3R,2S)-isomer as the sole nitrogen source and vary carbon sources (e.g., glucose) to assess metabolic dependencies. Anaerobic chambers or sealed vials with resazurin as an oxygen indicator are essential .

- Degradation monitoring : Quantify residual compound via HPLC-MS/MS or derivatization with ninhydrin followed by UV-Vis spectroscopy.

- Metabolite profiling : Employ LC-HRMS to identify intermediates (e.g., ammonia, keto acids) and propose degradation pathways .

Q. What methodological challenges arise in separating this compound from its stereoisomers during chromatographic analysis, and how can these be addressed?

- Methodological Answer :

- Co-elution issues : Epimers (e.g., (3R,2S) vs. (3S,2R)) may co-elute due to similar polarity. Solutions include:

- Temperature modulation : Lower column temperatures enhance resolution.

- Ion-pairing agents : Add heptafluorobutyric acid to improve peak separation.

- Multi-dimensional chromatography : Combine chiral and reverse-phase columns .

- Standard availability : Use synthetic standards of all stereoisomers for retention time calibration .

Q. How does the presence of varying carbon sources influence the metabolic utilization of this compound in bacterial cultures, and what experimental parameters should be controlled?

- Methodological Answer :

- Carbon source titration : Test glucose, acetate, or glycerol at concentrations from 0.1% to 1% (w/v) to identify optimal growth conditions. Measure bacterial biomass (OD₆₀₀) and DABA degradation rates .

- Control parameters : Maintain consistent pH (7.4), temperature (37°C), and redox potential (for anaerobic studies). Include negative controls without carbon sources to assess baseline degradation.

- Statistical design : Use response surface methodology (RSM) to model interactions between carbon source levels and degradation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.